1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one
Overview
Description
1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C14H20O2 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cathinone Derivatives Characterization : A study detailed the characterization of several cathinone derivatives, including their molecular structures and spectroscopic properties, which are related to "1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one" (Nycz et al., 2011).
Beta-Adrenoceptor Blocking Agents : Research on compounds structurally similar to "this compound" includes the synthesis and study of their affinity to beta-1 and beta-2 adrenoceptors, contributing to cardiovascular medicine (Rzeszotarski et al., 1979).
Corrosion Inhibition in Mild Steel : Spirocyclopropane derivatives, related to the chemical structure , were studied for their effectiveness as corrosion inhibitors for mild steel, demonstrating the compound's potential in materials science and engineering (Chafiq et al., 2020).
Polymer Synthesis : Research has been conducted on the synthesis of certain polymers using 2,6-dimethylphenol derivatives, which are structurally related to the compound . This work contributes to the field of polymer chemistry and materials science (Percec & Wang, 1990).
Chemical Reactions of Benzyl Alcohols : Studies have explored the reactions of secondary benzyl alcohols, including derivatives like "this compound," under various conditions. This research provides insights into organic synthesis and reaction mechanisms (Clark‐Lewis & Nair, 1967).
Cytotoxicity of Polyketide Derivatives : A study on the synthesis and cytotoxicity of C15 polyketide spiroketals, structurally related to "this compound," contributes to pharmacological research, particularly in the context of cancer therapy (Meilert et al., 2004).
X-ray Diffraction Analysis of Derivatives : The structural analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, related to the compound of interest, has been carried out using X-ray diffraction. This research enhances our understanding of molecular structures in chemistry (Nitek et al., 2020).
Docking Simulation and Density Functional Studies : A study involving docking simulation and density functional theory (DFT) on derivatives of "this compound" contributes to the understanding of molecular interactions and potential pharmaceutical applications (Khamees et al., 2018).
Properties
IUPAC Name |
1-(2,6-dimethyl-4-propoxyphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-5-7-16-12-8-10(3)14(11(4)9-12)13(15)6-2/h8-9H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWUUPAPKSXHQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)C(=O)CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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